6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile
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Overview
Description
6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a nicotinonitrile moiety. It is commonly used as an intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of a halogenated nicotinonitrile derivative using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.
Major Products
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile has a wide range of applications in scientific research:
Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile primarily involves its role as a boronic ester. In Suzuki-Miyaura coupling reactions, the boronic ester reacts with a halogenated compound in the presence of a palladium catalyst to form a carbon-carbon bond. The reaction proceeds through the formation of a palladium complex, which undergoes transmetalation and reductive elimination to yield the desired product .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile is unique due to its combination of a nicotinonitrile moiety with a boronic ester group. This structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its specific reactivity and stability also make it suitable for applications in different fields, including chemistry, biology, and medicine .
Properties
Molecular Formula |
C13H17BN2O3 |
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Molecular Weight |
260.10 g/mol |
IUPAC Name |
6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H17BN2O3/c1-12(2)13(3,4)19-14(18-12)10-6-9(7-15)8-16-11(10)17-5/h6,8H,1-5H3 |
InChI Key |
UEQGPMXVAAKGPD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2OC)C#N |
Origin of Product |
United States |
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